molecular formula C13H10Br2O3S B6281642 (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone CAS No. 1510169-30-8

(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone

Cat. No. B6281642
CAS RN: 1510169-30-8
M. Wt: 406.1
InChI Key:
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Description

4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone (DMTPM) is an organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a versatile reagent that can be used in a variety of reactions, such as aldehyde, ketone, and ester syntheses, as well as a range of other transformations. DMTPM's unique properties make it an ideal reagent for a variety of laboratory applications.

Mechanism of Action

The mechanism of action of (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is not fully understood. However, it is believed that the reaction is initiated by the nucleophilic attack of the tertiary amine base on the 4,5-dibromothiophen-2-yl bromide, followed by a series of electrophilic and nucleophilic substitution reactions. The resulting product is the desired (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone have not yet been fully studied. However, it is known that (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is not metabolized in the body and is rapidly excreted in the urine. Therefore, it is unlikely that (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has any significant systemic effects.

Advantages and Limitations for Lab Experiments

The main advantages of using (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone in laboratory experiments are its low cost, availability, and ease of use. It is also a relatively safe reagent, as it is not highly toxic or volatile. However, it should be handled with caution, as it is an irritant and can cause skin and eye irritation. In addition, (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is a relatively slow reagent, and it is not suitable for high-temperature reactions.

Future Directions

The potential applications of (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone are still being explored. In the future, (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone may be used in the synthesis of more complex compounds, such as natural products and pharmaceuticals. It may also be used in the synthesis of materials with novel properties, such as conductive polymers and nanomaterials. In addition, further studies may be conducted to investigate the mechanism of action of (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone and its potential effects on biological systems.

Synthesis Methods

(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is synthesized by the reaction of 2,6-dimethoxyphenylmethanone and 4,5-dibromothiophen-2-yl bromide in the presence of a tertiary amine base. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The product is isolated by filtration and recrystallized from ethanol.

Scientific Research Applications

(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has been extensively studied for its potential application in organic synthesis, medicinal chemistry, and materials science. It has been used in a variety of reactions, including aldehyde, ketone, and ester syntheses, as well as a range of other transformations. In addition, (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has been studied for its potential use in the synthesis of biologically active compounds, such as anti-cancer agents and antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone involves the bromination of thiophene, followed by the synthesis of 2,6-dimethoxybenzaldehyde, and then the condensation of the two compounds to form the final product.", "Starting Materials": [ "Thiophene", "Bromine", "2,6-dimethoxytoluene", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Bromination of thiophene using bromine in acetic acid to form 4,5-dibromothiophene", "Synthesis of 2,6-dimethoxybenzaldehyde by reacting 2,6-dimethoxytoluene with sodium hydroxide and then oxidizing with bromine in acetic acid", "Condensation of 4,5-dibromothiophene and 2,6-dimethoxybenzaldehyde in ethanol with sodium acetate as a catalyst to form (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone" ] }

CAS RN

1510169-30-8

Product Name

(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone

Molecular Formula

C13H10Br2O3S

Molecular Weight

406.1

Purity

95

Origin of Product

United States

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